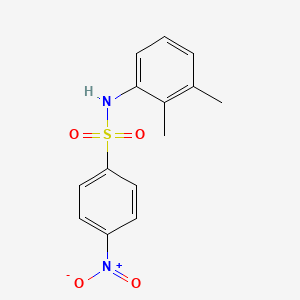

N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-4-3-5-14(11(10)2)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPZMASSVRTSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 2,3 Dimethylphenyl 4 Nitrobenzenesulfonamide

Historical and Contemporary Approaches to Sulfonamide Synthesis Relevant to N-Arylsulfonamides

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with a rich history of methodological development.

Classical Sulfonylation Reactions Utilizing Arylsulfonyl Chlorides and Aromatic Amines

The most traditional and widely employed method for the synthesis of N-arylsulfonamides involves the reaction of an arylsulfonyl chloride with an aromatic amine. acs.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this classical reaction is the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, where 4-nitrobenzenesulfonyl chloride is reacted with p-anisidine (B42471) in the presence of aqueous sodium carbonate. mdpi.com Similarly, the synthesis of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide was achieved by treating 2-nitrobenzenesulfonyl chloride with 2,3-dimethylaniline (B142581). nih.gov The reaction mixture was heated, and upon cooling, the product was precipitated by adding it to ice-cold water. nih.gov This straightforward approach remains a staple in many laboratories due to its simplicity and the ready availability of starting materials.

Advancements in Catalytic and Green Chemistry Approaches for Sulfonamide Formation

In recent years, there has been a significant push towards developing more sustainable and efficient methods for sulfonamide synthesis. These advancements focus on minimizing waste, avoiding harsh reaction conditions, and utilizing catalytic systems.

One notable development is the use of catalyst-free reactions in aqueous media. tandfonline.com This approach offers high yields and excellent selectivities in short reaction times, aligning with the principles of green chemistry. tandfonline.com Another innovative strategy involves a solvent-free mechanochemical process. rsc.org This method utilizes a one-pot, double-step procedure for the synthesis of sulfonamides, further reducing the environmental impact. rsc.org

Catalytic methods have also gained prominence. Iron-catalyzed reactions, for example, have been developed for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.orgnih.gov These methods are advantageous as they use readily available and stable nitroarenes as the nitrogen source and employ inexpensive and environmentally benign iron catalysts. organic-chemistry.orgnih.gov Palladium-catalyzed reductive coupling reactions of nitroarenes with sodium arylsulfinates have also been reported, offering high efficiency with low catalyst loading. rsc.org Furthermore, magnetic nanocatalysts, such as Fe3O4@SiO2-picolylamine-Pd, have been designed to facilitate the synthesis of N-arylsulfonamides and allow for easy catalyst recovery and recycling. jsynthchem.com

These modern approaches offer significant advantages over classical methods by providing more environmentally friendly and efficient routes to N-arylsulfonamides.

Targeted Synthesis of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

The specific synthesis of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide follows the principles of classical sulfonylation reactions.

Optimization of Reaction Parameters and Yields for the Synthesis of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

While specific optimization data for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide is not extensively detailed in the provided search results, general principles for optimizing N-arylsulfonamide synthesis can be applied. Key parameters that are often optimized include the choice of solvent, the type and amount of base, reaction temperature, and reaction time. For instance, in related syntheses, various solvents and bases have been screened to maximize product yield. mdpi.com The goal is to achieve a high conversion of the starting materials to the desired product while minimizing the formation of byproducts.

For example, in the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a yield of 85.84% was achieved by stirring the reactants in aqueous sodium carbonate for approximately four days. mdpi.com In another instance, the synthesis of N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide resulted in a 65.0% yield. mdpi.com These examples highlight that reaction conditions can be fine-tuned to achieve satisfactory yields.

| Product | Yield (%) | Reference |

|---|---|---|

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84 | mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65 | mdpi.com |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83 | mdpi.com |

| N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 65.0 | mdpi.com |

Development of Efficient Isolation and Purification Techniques for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

The isolation and purification of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide are crucial steps to obtain a product of high purity. Common techniques include filtration, washing, and recrystallization.

Following the synthesis of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, the solid product was isolated by suction filtration and washed with cold water and dilute HCl to remove unreacted starting materials. nih.gov Recrystallization from dilute ethanol (B145695) was then performed to achieve a constant melting point, indicating a high degree of purity. nih.gov

For the purification of sulfonamides in general, various chromatographic techniques can be employed. Supercritical fluid chromatography (SFC) has been shown to be effective for the separation of sulfonamides. oup.comresearchgate.net Different stationary phases and mobile phase compositions can be tested to achieve optimal separation. oup.com Extraction techniques are also vital, especially when isolating sulfonamides from complex matrices. Methods such as mechanical shaking, microwave-assisted extraction, ultrasound probe-assisted extraction, and pressurized liquid extraction have been evaluated for their efficiency in extracting sulfonamides. nih.gov For analytical purposes, thin-layer chromatography (TLC) with fluorometric scanning densitometry is a suitable screening method. usda.gov

Derivatization and Analog Synthesis Strategies for Structural Elucidation and Mechanistic Probing

The synthesis of derivatives and analogs of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide can provide valuable insights into its structure-activity relationships and reaction mechanisms. By systematically modifying the structure, researchers can probe the effects of different substituents on the compound's properties.

Derivatization can also be used for analytical purposes. For example, the use of fluorescamine (B152294) to visualize sulfonamides on a TLC plate is a form of derivatization that aids in their detection. usda.gov Furthermore, the synthesis of various N-arylsulfonamides with different substitution patterns on both the aryl and sulfonyl rings allows for the exploration of a wide range of chemical space and the development of compounds with tailored properties. organic-chemistry.org The structural elucidation of these new derivatives is often accomplished using techniques such as mass spectrometry, which can provide detailed information about the molecular formula and fragmentation patterns of the compounds. nih.gov

Modifications at the 2,3-Dimethylphenyl Moiety

While direct modifications to the 2,3-dimethylphenyl moiety of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide are not extensively documented, several synthetic strategies can be employed to introduce functional groups onto this aromatic ring. These modifications are typically performed on the 2,3-dimethylaniline starting material before its condensation with 4-nitrobenzenesulfonyl chloride.

One common approach is electrophilic aromatic substitution. The two methyl groups are ortho, para-directing activators, which can influence the regioselectivity of the substitution. For instance, nitration or halogenation of 2,3-dimethylaniline would likely yield a mixture of isomers, with the incoming electrophile adding to the positions ortho and para to the methyl groups.

Another potential modification involves the oxidation of the methyl groups to carboxylic acids or benzylic bromination followed by nucleophilic substitution. These transformations would introduce new functional handles for further derivatization.

Table 1: Potential Modifications of the 2,3-Dimethylphenyl Moiety in 2,3-Dimethylaniline

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-2,3-dimethylaniline isomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-2,3-dimethylaniline isomers |

| Oxidation | KMnO₄, heat | 2,3-dicarboxyaniline |

| Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide | 2-(bromomethyl)-3-methylaniline and/or 2,3-bis(bromomethyl)aniline |

It is important to note that the amino group of 2,3-dimethylaniline may require protection prior to some of these transformations to prevent undesired side reactions.

Reactions Involving the 4-Nitro Group (e.g., Reduction)

The 4-nitro group on the benzenesulfonamide (B165840) ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of many pharmaceutical compounds and dyestuffs.

The reduction of the nitro group in N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide can be achieved using several established methods. Catalytic hydrogenation is a widely used and efficient method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acidic media are also effective. wikipedia.org The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.

The resulting 4-amino-N-(2,3-dimethylphenyl)benzenesulfonamide is a key intermediate for further functionalization. The newly formed amino group can be diazotized and subsequently replaced by a wide range of substituents, or it can be acylated, alkylated, or used in the formation of azo compounds.

Table 2: Reduction of the 4-Nitro Group

| Reducing Agent | Typical Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric pressure | 4-amino-N-(2,3-dimethylphenyl)benzenesulfonamide |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | 4-amino-N-(2,3-dimethylphenyl)benzenesulfonamide |

| Fe, HCl | Water/Ethanol, reflux | 4-amino-N-(2,3-dimethylphenyl)benzenesulfonamide |

| Sodium Hydrosulfite | Aqueous solution | 4-amino-N-(2,3-dimethylphenyl)benzenesulfonamide |

The reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov Under controlled conditions, it is sometimes possible to isolate these intermediates.

Functionalization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide linkage in N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide is another site for chemical modification. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form an anion. This anion can then react with various electrophiles.

Alkylation of the sulfonamide nitrogen can be achieved using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the biological and physical properties of the molecule. Acylation with acyl chlorides or anhydrides is also a feasible transformation.

Furthermore, the sulfonamide nitrogen can participate in reactions such as the Mitsunobu reaction or serve as a directing group in certain ortho-metalation reactions, although the latter may be complicated by the presence of other functional groups.

Table 3: Functionalization of the Sulfonamide Nitrogen

| Reaction Type | Reagents and Conditions | General Product Structure |

| N-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, DMF | N-alkyl-N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Pyridine | N-acyl-N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide |

| Michael Addition | α,β-unsaturated carbonyl, base | N-(Michael adduct)-N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide |

These modifications at the sulfonamide nitrogen can be used to fine-tune the steric and electronic properties of the molecule, which is a common strategy in drug discovery and development.

Single Crystal X-ray Diffraction Studies

While a single-crystal X-ray structure for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide is not publicly available, a detailed analysis can be extrapolated from the crystallographic data of its close structural isomers and analogues. The crystal structure of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, in particular, offers a robust model for understanding the molecular conformation, intermolecular interactions, and packing motifs that are likely to be present in the 4-nitro isomer. researchgate.net

Elucidation of Molecular Conformation, Bond Lengths, and Torsion Angles within N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

The molecular conformation of N-aryl benzenesulfonamides is largely defined by the torsion angles around the S-N bond and the relative orientation of the two aromatic rings. In the case of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, the asymmetric unit contains two independent molecules, which is a common feature in this class of compounds. researchgate.net This suggests the possibility of slight conformational differences between molecules in the crystal lattice.

The molecules are characterized by a twisted conformation at the S-N bond. For the 2-nitro isomer, the C-S-N-C torsion angles are -60.37(30)° and 58.81(34)° for the two independent molecules. researchgate.net A similar twisted geometry is observed in N-(2,3-dimethylphenyl)benzenesulfonamide, which has a C-SO2-NH-C torsion angle of 71.0(2)°. nih.govnih.gov This indicates that the bulky 2,3-dimethylphenyl group and the sulfonyl group create a sterically hindered environment, leading to a non-planar arrangement. The dihedral angle between the sulfonyl and the anilino benzene (B151609) rings in the 2-nitro analogue is 53.67(8)° and 56.99(9)°, further highlighting the twisted nature of the molecule. researchgate.net In N-(2,3-dimethylphenyl)benzenesulfonamide, this angle is 64.8(1)°. nih.gov It is anticipated that N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide would adopt a similar conformation, with the two aromatic rings being significantly tilted with respect to each other.

The bond lengths within the sulfonamide core are expected to be consistent with those observed in related structures. For instance, in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the average S-C and S-N bond lengths are approximately 1.766 Å and 1.633 Å, respectively. mdpi.com The S=O bond lengths are typically in the range of 1.42-1.44 Å. The N-H bond conformation in the 2-nitro analogue is syn to the ortho-nitro group and anti to the methyl groups on the aniline (B41778) ring. researchgate.net In the 4-nitro isomer, the N-H bond would likely be influenced by the steric hindrance of the 2,3-dimethyl groups.

Table 1: Selected Torsion and Dihedral Angles in N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide and Related Compounds

| Compound | Torsion/Dihedral Angle | Value (°) |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 1) | C-S-N-C Torsion Angle | -60.37(30) |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 2) | C-S-N-C Torsion Angle | 58.81(34) |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 1) | Dihedral Angle between Rings | 53.67(8) |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 2) | Dihedral Angle between Rings | 56.99(9) |

| N-(2,3-dimethylphenyl)benzenesulfonamide | C-SO2-NH-C Torsion Angle | 71.0(2) |

| N-(2,3-dimethylphenyl)benzenesulfonamide | Dihedral Angle between Rings | 64.8(1) |

| N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | C-SO2-NH-C Torsion Angle | 80.2(2) |

| N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | Dihedral Angle between Rings | 38.3(1) |

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. In the solid state, sulfonamides commonly exhibit two primary hydrogen-bonding patterns: C(4) chains formed by N-H···O=S interactions or R²₂(8) dimers, also through N-H···O=S hydrogen bonds. mdpi.com

Beyond classical hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions are also expected to play a role in stabilizing the crystal lattice. The offset arrangement of the aromatic rings in the crystal structures of related compounds suggests the presence of such interactions. researchgate.net The interplay of these various intermolecular forces dictates the final crystal packing architecture, which could range from simple layered structures to more complex three-dimensional networks.

Characterization of Hydrogen Bonding Networks and Supramolecular Synthons in the Solid State

The concept of supramolecular synthons is crucial for understanding and predicting the crystal structures of organic molecules. nih.govresearchgate.netiucr.orgbgu.ac.il For sulfonamides, the most common synthons are the aforementioned N-H···O=S catemers (chains) and dimers. researchgate.netresearchgate.net The preference for one synthon over the other is influenced by factors such as steric hindrance and the presence of other functional groups that can compete for hydrogen bonding. researchgate.net

In N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, the amide hydrogen atoms are involved in both intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···O hydrogen bond is formed with an oxygen atom of the ortho-nitro group, generating an S(7) motif. researchgate.net The intermolecular interactions are dominated by the formation of R²₂(8) inversion dimers through N-H···O(S) hydrogen bonds. researchgate.net This N-H···O dimer is a robust and frequently observed supramolecular synthon in secondary sulfonamides. researchgate.net

For N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, the absence of an ortho-nitro group precludes the formation of the intramolecular S(7) motif seen in its isomer. Therefore, the intermolecular hydrogen bonding is expected to be the primary organizing force. The sulfonamide N-H group will act as a hydrogen bond donor, while the sulfonyl oxygens and the nitro oxygens will act as acceptors. There is a possibility of competition between these acceptor sites. In cocrystals of benzenesulfonamide derivatives with 4-nitropyridine (B72724) N-oxide, both the N-oxide and the nitro group act as hydrogen bond acceptors from the sulfonamide N-H, forming a ternary N-oxide-sulfonamide-nitro synthon. nih.gov This indicates that the nitro group in N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide could be directly involved in the primary hydrogen-bonding network, potentially leading to the formation of chains or more complex motifs. nih.gov

Table 2: Hydrogen Bonding Geometry in N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N1-H1N···O7 | 0.83(2) | 2.45(3) | 3.011(4) | 126(3) | S(7) (intramolecular) |

| N3-H3N···O3 | 0.85(2) | 2.40(3) | 3.012(4) | 129(3) | S(7) (intramolecular) |

| N1-H1N···O5i | 0.83(2) | 2.36(3) | 3.056(4) | 142(3) | R²₂(8) (intermolecular) |

| N3-H3N···O1ii | 0.85(2) | 2.41(3) | 3.070(4) | 135(3) | R²₂(8) (intermolecular) |

Polymorphism and Co-crystallization Studies of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

Specific studies on the polymorphism or co-crystallization of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide have not been reported in the literature. However, the sulfonamide functional group is well-known for its propensity to form polymorphs and co-crystals. researchgate.netucc.ie Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physicochemical properties. mdpi.com The conformational flexibility of the N-aryl sulfonamide linkage, coupled with the possibility of forming different hydrogen-bonding synthons (e.g., chains vs. dimers), makes this class of compounds susceptible to polymorphism. researchgate.net A study on N-phenyl benzene sulfonamides revealed that several derivatives are dimorphic or even trimorphic, with the primary difference between polymorphs often being the N-H···O hydrogen bond motifs. researchgate.net

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a widely used strategy in crystal engineering to modify the properties of solid materials. rsc.orgnih.gov Sulfonamides have been extensively used as co-crystal formers due to their robust hydrogen bonding capabilities. nih.govresearchgate.netiucr.orgbgu.ac.ilucc.ie They readily form co-crystals with a variety of co-formers, including carboxylic acids and amides. acs.org Given the hydrogen bond donor (N-H) and acceptor (sulfonyl and nitro oxygens) sites in N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, it is a prime candidate for co-crystallization studies aimed at tuning its solid-state properties.

Spectroscopic Characterization Beyond Basic Identification

While standard spectroscopic methods like IR, ¹H, and ¹³C NMR are routinely used for the initial identification of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, more advanced techniques are required to probe its subtle conformational and configurational features in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

The conformational landscape of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide in solution is likely to be complex due to restricted rotation around the S-N single bond. This restricted rotation can give rise to the existence of conformational isomers, or rotamers, which may interconvert on the NMR timescale. wordpress.com When the energy barrier to this rotation is sufficiently high, separate signals for each rotamer can be observed in the NMR spectrum, complicating spectral interpretation. researchgate.net

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying such dynamic processes. acs.orgmontana.edu By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals from different rotamers as the rate of interconversion increases with temperature. From the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational stability. montana.eduresearchgate.net

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the spatial proximity of protons in a molecule. wordpress.com For N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, a NOESY experiment would be particularly informative. Cross-peaks in the NOESY spectrum between the protons of the 2,3-dimethylphenyl ring and the protons of the 4-nitrophenyl ring would provide direct evidence for their through-space proximity, allowing for the definitive assignment of the preferred conformation in solution. For example, a NOE between the ortho-proton of the 4-nitrophenyl ring and one of the methyl groups on the other ring would establish a specific folded or twisted conformation. mdpi.com Such experiments are crucial for distinguishing between different possible rotamers and understanding the conformational preferences that may not be apparent from the solid-state structure. wordpress.comresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorph Differentiation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the potential differentiation of polymorphic forms of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide. The vibrational modes of the molecule are sensitive to its specific chemical environment and intermolecular interactions.

The FTIR and Raman spectra are characterized by several key vibrational frequencies that correspond to specific functional groups within the molecule. The stretching vibrations of the sulfonyl group (SO2) typically appear as strong bands in the infrared spectrum. For sulfonamides, the asymmetric and symmetric stretching vibrations of the SO2 group are expected in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide linkage is generally observed as a band in the region of 3300–3200 cm⁻¹.

The nitro group (NO2) also exhibits characteristic stretching vibrations. The asymmetric NO2 stretching vibration is typically found in the 1580–1500 cm⁻¹ region, while the symmetric stretching vibration appears in the 1380–1300 cm⁻¹ range. esisresearch.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene rings give rise to bands in the 1600–1450 cm⁻¹ region. The presence of methyl groups is confirmed by their characteristic C-H stretching and bending vibrations.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physicochemical properties of a compound. Vibrational spectroscopy is a sensitive technique for detecting and differentiating polymorphs. Different crystal packing arrangements and intermolecular interactions in various polymorphic forms will result in distinct shifts in the vibrational frequencies and changes in the peak shapes and intensities in both FTIR and Raman spectra. These spectral differences can be used to identify and characterize different solid-state forms of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide.

Table 1: Characteristic Vibrational Frequencies for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| NO₂ | Asymmetric Stretching | 1580 - 1500 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| NO₂ | Symmetric Stretching | 1380 - 1300 |

| SO₂ | Asymmetric Stretching | 1370 - 1330 |

| SO₂ | Symmetric Stretching | 1180 - 1160 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides valuable insights into the electronic structure of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide. The absorption of UV-Vis radiation by a molecule induces transitions of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO). tanta.edu.eg

The UV-Vis spectrum of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide is expected to be dominated by π → π* transitions associated with the aromatic rings and the nitro group. shu.ac.uk These transitions are generally of high intensity. shu.ac.uk The presence of the nitro group, a strong electron-withdrawing group, and the dimethylphenyl group, an electron-donating group, can lead to charge-transfer transitions, which may appear as distinct absorption bands. tanta.edu.eg

Solvent polarity can also affect the UV-Vis spectrum. Polar solvents may cause a shift in the absorption bands to either shorter (a hypsochromic or blue shift) or longer (a bathochromic or red shift) wavelengths, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. shu.ac.uk

Computational Chemistry and Molecular Dynamics Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. nih.gov For N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, DFT calculations can provide a detailed understanding of its three-dimensional structure, bond lengths, bond angles, and dihedral angles. By employing a suitable basis set, such as 6-311++G(d,p), it is possible to obtain an optimized molecular geometry that corresponds to a minimum on the potential energy surface. nih.govnih.gov

These calculations can also elucidate the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding intermolecular interactions. Furthermore, DFT allows for the calculation of the energies of the frontier molecular orbitals, the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conformational Analysis through Potential Energy Surface Scans

The conformational flexibility of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide arises from the rotation around the S-N and N-C single bonds. A comprehensive understanding of the molecule's conformational landscape can be achieved through potential energy surface (PES) scans. This computational technique involves systematically rotating specific dihedral angles and calculating the corresponding energy of the molecule at each step.

By scanning the C-S-N-C and S-N-C-C dihedral angles, it is possible to identify the low-energy conformers, which are the most likely to be populated at room temperature. The results of the PES scan can be plotted to visualize the energy barriers between different conformations. This analysis is critical for understanding the molecule's dynamic behavior and how its shape can influence its interactions with other molecules.

Calculation of Intermolecular Interaction Energies and Lattice Energy in Crystalline N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

Computational methods can be used to quantify the energies of these intermolecular interactions. For instance, the strength of the N-H···O hydrogen bonds that are likely to form between the sulfonamide groups of adjacent molecules can be calculated. The lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal, is a key measure of the stability of the crystalline solid. youtube.comscribd.com The calculation of lattice energy takes into account all the attractive and repulsive forces between the molecules in the crystal. researchgate.net Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. While a specific Hirshfeld analysis for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide has not been reported, the analysis of structurally related nitro-substituted benzenesulfonamides provides valuable insights into the expected patterns of intermolecular contacts. derpharmachemica.comnih.gov

The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For nitro-substituted benzenesulfonamides, the fingerprint plots typically show significant contributions from O···H/H···O contacts, corresponding to N-H···O and C-H···O hydrogen bonds. nih.gov Other important contacts often include H···H, C···H/H···C, and C···C interactions, reflecting van der Waals forces and π-π stacking interactions between the aromatic rings. The nitro group's oxygen atoms are expected to be significant participants in these interactions.

Mechanistic Organic Chemistry and Reactivity Investigations of N 2,3 Dimethylphenyl 4 Nitrobenzenesulfonamide

Electronic Effects of the 4-Nitro Group on the Reactivity of the Sulfonamide Moiety

The 4-nitro group, positioned para to the sulfonyl bridge, exerts a profound influence on the reactivity of the entire sulfonamide moiety. This influence is primarily electronic, stemming from the potent electron-withdrawing nature of the nitro group (-NO₂). This effect is communicated through both resonance and inductive pathways.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bonds. This effect acidifies the N-H proton of the sulfonamide and increases the electrophilicity of the sulfur atom.

Resonance Effect (-M or -R): The nitro group can delocalize the pi-electrons of the benzene ring onto its oxygen atoms. This delocalization creates a significant partial positive charge on the sulfur atom of the sulfonamide group, making it a more potent electrophile.

The combined electron-withdrawing power of the 4-nitro group significantly increases the acidity of the sulfonamide N-H proton compared to an unsubstituted benzenesulfonamide (B165840). This enhanced acidity facilitates deprotonation, which is often a prerequisite for N-alkylation or other nucleophilic reactions at the nitrogen center. Furthermore, the electron deficiency at the sulfur atom makes the sulfonamide susceptible to nucleophilic attack, potentially leading to the cleavage of the sulfur-nitrogen bond under certain conditions.

To quantify the electronic influence of substituents, the Hammett equation (log(k/k₀) = σρ) is often employed. The Hammett constant (σ) for a para-nitro group is significantly positive, indicating its strong electron-withdrawing character.

| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -H | 0.00 | Neutral (Reference) |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

Steric and Electronic Influences of the 2,3-Dimethylphenyl Moiety on Reaction Pathways

The 2,3-dimethylphenyl group introduces both steric and electronic complexities that significantly influence the molecule's reaction pathways.

Electronic Effects: The two methyl groups are weakly electron-donating through induction (+I effect) and hyperconjugation. This effect slightly increases the electron density on the aniline (B41778) ring and the sulfonamide nitrogen. However, this donating effect is generally overshadowed by the powerful electron-withdrawing effect of the 4-nitrophenylsulfonyl group. The primary electronic consequence of the dimethylphenyl moiety is to modulate the nucleophilicity of the nitrogen atom, though this is heavily counteracted by the sulfonyl group.

The interplay between the ortho-methyl group's steric hindrance and the electronic nature of the substituents dictates the regioselectivity of reactions on the dimethylphenyl ring. For instance, electrophilic aromatic substitution on this ring would be directed by the methyl groups but sterically hindered at the positions adjacent to them.

| Atom/Group | van der Waals Radius (Å) | Significance |

|---|---|---|

| Hydrogen (H) | 1.20 | Minimal steric hindrance |

| Methyl Group (-CH₃) | 2.00 | Significant steric hindrance, especially at ortho positions |

| Chlorine (Cl) | 1.75 | Moderate steric hindrance |

| tert-Butyl Group (-C(CH₃)₃) | ~3.0 | Very high steric hindrance |

Reaction Pathways and Mechanisms of the Sulfonamide Linkage in N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

The sulfonamide linkage (SO₂-NH) is a robust functional group, but it can undergo specific reactions under defined conditions. The electronic activation by the 4-nitro group makes the S-N bond susceptible to cleavage.

Acid-Catalyzed Hydrolysis (S-N Bond Cleavage): Under strong acidic conditions, the sulfonamide can undergo hydrolysis. The mechanism typically involves protonation of one of the sulfonyl oxygen atoms or the nitrogen atom. Protonation increases the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by water. The strong electron-withdrawing 4-nitro group favors this pathway by stabilizing the sulfonyl moiety. The reaction ultimately leads to the cleavage of the S-N bond, yielding 4-nitrobenzenesulfonic acid and 2,3-dimethylaniline (B142581). nih.gov

Base-Mediated N-Deprotonation and Substitution: The N-H proton is acidic due to the adjacent sulfonyl group, which is further activated by the 4-nitro substituent. Treatment with a suitable base generates the corresponding sulfonamidate anion. This anion is a potent nucleophile and can participate in reactions such as alkylation or arylation at the nitrogen atom. However, the steric hindrance from the 2-methyl group on the phenyl ring can impede the approach of electrophiles.

Reductive Cleavage: Certain reducing agents, such as those used in dissolving metal reductions (e.g., sodium in liquid ammonia), can cleave the S-N bond. This method is often used for the deprotection of amines that have been protected as sulfonamides.

Mechanisms of Key Functionalization and Derivatization Reactions Involving N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

The structure of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide offers several sites for functionalization, with the nitro group being a primary target for transformation.

Reduction of the Nitro Group: The most common and synthetically useful derivatization is the reduction of the 4-nitro group to a 4-amino group. This transformation dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing 4-nitrophenylsulfonyl group into a strongly electron-donating 4-aminophenylsulfonyl group. This reaction is typically achieved using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl), catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic medium (Fe/HCl).

Mechanism (with SnCl₂/HCl): The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group, with the tin being oxidized to Sn(IV).

Nucleophilic Aromatic Substitution (SₙAr): While the 4-nitrophenyl ring is highly activated towards nucleophilic aromatic substitution, the nitro group itself is not a good leaving group. However, if other leaving groups (like halogens) were present on the 4-nitrophenyl ring, SₙAr reactions would be highly facile.

Reactions Involving the Sulfonamide as a Directing Group: The sulfonamide group can act as a directing group in certain reactions. For example, in directed ortho-metalation, the acidic N-H proton can be removed by a strong base like an organolithium reagent. The resulting anion can coordinate the lithium cation, directing a second equivalent of the base to deprotonate the ortho position of the 2,3-dimethylphenyl ring, allowing for subsequent functionalization at that site. However, the steric hindrance of the 2-methyl group and the electronic deactivation by the sulfonyl group make this challenging.

The derivatization of this molecule opens pathways to a wide range of analogs with potentially different chemical and physical properties, driven by the conversion of the key functional groups.

General Principles of Substituent Effects on Sulfonamide-Related Molecular Interactions

The molecular interactions of sulfonamide-based compounds are profoundly influenced by the nature and position of substituents on their aromatic rings. These effects can be broadly categorized into electronic and steric influences, which collectively modulate the molecule's binding affinity and specificity for a biological target.

The sulfonamide functional group (–S(=O)₂–NH–) is a critical pharmacophore, capable of engaging in strong electrostatic and hydrogen bonding interactions with protein residues. researchgate.net The acidity of the sulfonamide proton (N-H) is a key determinant of its hydrogen bonding capability. Electron-withdrawing groups, such as the nitro group (-NO₂) in N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, increase the acidity of this proton. This enhanced acidity can lead to stronger hydrogen bonds with acceptor groups in a receptor binding site. Conversely, electron-donating groups decrease the acidity. Studies have shown that a more acidic amide group often correlates with greater biological activity. researchgate.net

Steric factors, such as the size and position of substituents, play a crucial role in molecular recognition. The dimethylphenyl group in N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide introduces steric bulk, which can either promote favorable hydrophobic interactions or cause steric clashes within a binding pocket, depending on the pocket's topology. The relative orientation of the two aromatic rings, defined by the C-S-N-C torsion angle, is also critical and is influenced by the substitution pattern. mdpi.comnih.gov In N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, a close analog, the dihedral angle between the sulfonyl and anilino rings is approximately 53-57°. nih.gov These conformational preferences are vital for achieving shape complementarity with the target site.

Computational Modeling of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. semanticscholar.org This method is instrumental in understanding drug-biomolecule interactions for rational drug design. semanticscholar.orgnih.gov For sulfonamide derivatives, docking studies have been successfully employed to investigate their binding modes with various enzymes, including carbonic anhydrases, penicillin-binding proteins (PBP-2X), and proteases. semanticscholar.orgnih.govrjb.ro

In a typical docking simulation for a compound like N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand's structure is optimized for the lowest energy conformation. The docking software then systematically samples different ligand conformations and orientations within the defined active site of the protein, scoring each pose based on a function that estimates the binding free energy. semanticscholar.orgnih.gov The score reflects the stability of the ligand-receptor complex, with lower energy scores generally indicating more favorable binding.

For example, docking studies of various sulfonamides against carbonic anhydrase I (PDB ID: 1AZM) or cruzain, a cysteine protease, have revealed specific interactions that are crucial for inhibition. semanticscholar.orgresearchgate.net The binding affinity is often quantified by a docking score or an estimated binding free energy (ΔG).

Table 1: Representative Docking Scores of Sulfonamide Analogs Against a Hypothetical Enzyme Active Site Note: The following data is illustrative, based on typical findings in sulfonamide docking studies, to demonstrate the concept.

| Compound | Substituent (Position 4) | Substituent (Aryl Amine) | Docking Score (kcal/mol) |

| 1 | -NO₂ | 2,3-dimethylphenyl | -8.5 |

| 2 | -NH₂ | 2,3-dimethylphenyl | -7.2 |

| 3 | -CH₃ | 2,3-dimethylphenyl | -7.8 |

| 4 | -NO₂ | Phenyl | -8.1 |

Post-docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, several key interactions can be predicted based on studies of analogous compounds.

Hydrogen Bonding: The sulfonamide group is a primary site for hydrogen bonding. The sulfonamide nitrogen (N-H) typically acts as a hydrogen bond donor, while the two sulfonyl oxygens (O=S=O) act as potent hydrogen bond acceptors. researchgate.netnih.govacs.org In many sulfonamide-protein complexes, these oxygens form a network of S=O···H-C interactions with aromatic residues like Tyrosine and Phenylalanine. acs.org The nitro group's oxygen atoms can also participate as hydrogen bond acceptors.

Hydrophobic Interactions: The two aromatic rings—the 4-nitrophenyl and the 2,3-dimethylphenyl moieties—are crucial for establishing hydrophobic contacts. These rings can interact favorably with nonpolar amino acid residues in the binding pocket, such as Alanine, Valine, Leucine, and Phenylalanine, through van der Waals forces and π-π stacking. acs.org The two methyl groups on the phenyl ring further enhance these hydrophobic interactions.

Ionic or Polar Interactions: In metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide group (RSO₂NH⁻) can directly coordinate with the active site zinc ion. mdpi.com

Table 2: Predicted Molecular Interactions for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide in a Receptor Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Sulfonamide (-SO₂NH-) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, His, Ser, Thr |

| Sulfonamide (-SO₂-) | C-H···O Interactions | Phe, Tyr, Trp |

| Nitro (-NO₂) | Hydrogen Bonding (Acceptor) | Gln, Asn, Arg |

| 2,3-Dimethylphenyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Phe, Pro |

| 4-Nitrophenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp |

Molecular recognition between a ligand like N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide and its biological target is a highly specific process governed by geometric and chemical complementarity. nih.gov The sulfonamide moiety often acts as a mimic of a natural substrate or cofactor. For example, in targeting dihydropteroate (B1496061) synthase (DHPS), sulfonamides mimic the natural substrate, p-aminobenzoic acid (pABA), thereby acting as competitive inhibitors. biorxiv.org

The recognition process begins with the ligand entering the binding pocket. The initial long-range electrostatic interactions guide the ligand into an appropriate orientation. Subsequently, a precise network of shorter-range interactions, including hydrogen bonds and hydrophobic contacts, locks the ligand in place. nih.gov The sulfonamide group frequently serves as the primary anchor, establishing strong hydrogen bonds or coordinating with metal ions. nih.govmdpi.com The flanking aryl groups—the 2,3-dimethylphenyl and 4-nitrophenyl moieties—then position themselves in adjacent sub-pockets, maximizing favorable hydrophobic and polar contacts. The specific substitution pattern is critical for this "induced fit," where both the ligand and the protein may undergo slight conformational adjustments to optimize their interaction. nih.gov

Theoretical Descriptors for Activity Prediction (e.g., Frontier Molecular Orbitals, Chemical Hardness)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide theoretical descriptors that can be correlated with the biological activity of molecules. nih.gov These descriptors offer insights into the electronic structure and reactivity of compounds like N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity, which can correlate with higher biological activity. researchgate.net

Chemical Hardness (η) and Softness (S): These concepts are derived from the FMO energies. Chemical hardness (η ≈ (ELUMO – EHOMO)/2) is a measure of resistance to change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap. Chemical softness (S = 1/η) is the reciprocal of hardness. These parameters are useful in predicting the stability and reactivity of molecules.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). These maps are valuable for understanding and predicting sites of intermolecular interactions, particularly hydrogen bonding. researchgate.net

For N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, the electron-withdrawing nitro group is expected to lower the energies of both HOMO and LUMO and decrease the HOMO-LUMO gap compared to an unsubstituted analog, suggesting increased reactivity.

Table 3: Illustrative Theoretical Descriptors for Sulfonamide Analogs Note: These values are hypothetical, calculated at a representative level of theory (e.g., B3LYP/6-31G), to illustrate trends.*

| Compound | Substituent (Position 4) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) |

| 1 | -NO₂ | -7.8 | -3.5 | 4.3 | 2.15 |

| 2 | -NH₂ | -6.5 | -1.8 | 4.7 | 2.35 |

| 3 | -H | -7.1 | -2.2 | 4.9 | 2.45 |

Rational Design Principles for Probing Molecular Mechanisms through Analog Synthesis

Rational design involves the systematic modification of a lead compound's structure to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The synthesis of analogs of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide allows for a systematic exploration of its structure-activity relationship (SAR).

Probing the Role of the Nitro Group: To confirm the importance of the strong electron-withdrawing group at the para-position, analogs can be synthesized where the -NO₂ group is replaced by other groups with varying electronic properties, such as a cyano (-CN), trifluoromethyl (-CF₃), acetyl (-COCH₃), or a halogen (-Cl, -F). Comparing the activity of these analogs helps to dissect electronic from steric effects. Moving the nitro group to the ortho or meta position would also probe the geometric requirements of the binding pocket. mdpi.com

Investigating the Dimethylphenyl Moiety: The role of the 2,3-dimethyl substitution can be explored by synthesizing analogs with different substitution patterns (e.g., 2,5-dimethyl, 3,4-dimethyl, or 2,6-dimethyl). nih.govnih.gov This helps to map the steric tolerance of the corresponding sub-pocket. Replacing the methyl groups with larger alkyl groups (e.g., ethyl) or smaller atoms (e.g., hydrogen) would further define the optimal size and shape for hydrophobic interactions.

Modifying the Sulfonamide Linker: While often conserved, the sulfonamide linker itself can be modified. For instance, replacing one of the sulfonyl oxygens with an imino group (=NR) creates a sulfonimidamide, which can alter the geometry and hydrogen bonding capacity, potentially providing new interaction vectors with the protein target. nih.govacs.org

By synthesizing these focused libraries of analogs and evaluating their biological activity, a detailed 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model can be developed. mdpi.com This model provides a quantitative correlation between the physicochemical properties of the molecules and their activity, guiding the design of next-generation compounds with improved potency and specificity.

Table of Compounds

Advanced Applications in Chemical Biology and Materials Science

Role of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide as a Molecular Probe for Specific Biochemical Pathways

While direct studies on N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide as a molecular probe are not extensively documented, the broader class of sulfonamides has been widely investigated for its interactions with various biological targets. This suggests a strong potential for the title compound to be developed into a valuable tool for studying specific biochemical pathways.

The biological activity of sulfonamides is often linked to their ability to act as enzyme inhibitors. mdpi.com For instance, many sulfonamide derivatives are known to target and inhibit carbonic anhydrases, which are crucial for pH regulation in tissues. The general structure of N-(aryl)benzenesulfonamides has also been identified as a promising scaffold for inhibiting other enzymes, such as ATP-citrate lyase and cyclooxygenase-2 (COX-2), which are involved in metabolic and inflammatory pathways, respectively.

The key to a molecular probe's function lies in its ability to selectively interact with a target and produce a measurable signal. The N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide structure possesses features that could be exploited for this purpose:

The Sulfonamide Moiety: This group is a well-established pharmacophore capable of forming hydrogen bonds and other non-covalent interactions with the active sites of enzymes.

The 4-Nitrobenzenesulfonyl Group: The electron-withdrawing nitro group can influence the acidity of the sulfonamide N-H proton, potentially tuning its binding affinity for specific biological targets. Furthermore, the nitro group itself can undergo bioreduction in cellular environments, a process that can be monitored to report on the redox state of a particular pathway.

The 2,3-Dimethylphenyl Group: The substitution pattern on this ring can be systematically modified to enhance selectivity and binding affinity for a target protein. These methyl groups provide steric features that can be optimized for specific binding pockets.

Based on these characteristics, N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide could potentially be developed as a molecular probe for enzyme systems where sulfonamides have shown inhibitory activity. Future research could involve derivatizing the molecule with reporter groups, such as fluorophores, to enable visualization of its interactions within a cell, or using its inherent properties as an inhibitor to quantify the activity of specific enzymes in complex biological samples.

Table 1: Potential Biochemical Targets for Sulfonamide-Based Molecular Probes

| Enzyme Target | Biochemical Pathway | Potential Application of Probe |

|---|---|---|

| Carbonic Anhydrases | pH regulation, Bicarbonate buffering | Imaging of tumor hypoxia |

| ATP-Citrate Lyase | Fatty acid synthesis | Studying metabolic disorders |

| Cyclooxygenase-2 (COX-2) | Inflammation | Monitoring inflammatory processes |

Contributions of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide to Supramolecular Chemistry and Crystal Engineering through Designed Intermolecular Interactions

The predictable and directional nature of the interactions involving the sulfonamide group makes N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide and its analogs valuable components in the field of crystal engineering. mdpi.com This discipline focuses on the design and synthesis of crystalline solids with desired physical and chemical properties, which are governed by the arrangement of molecules in the crystal lattice. This arrangement is, in turn, dictated by intermolecular interactions.

In the solid state, sulfonamides commonly form robust hydrogen-bonding patterns, often referred to as supramolecular synthons. mdpi.com The most prevalent of these are:

C(4) Chains: Where the sulfonamide N-H donor hydrogen bonds to a sulfonyl oxygen atom of a neighboring molecule, forming an infinite chain. mdpi.comresearchgate.net

R²₂(8) Dimers: In which two molecules form a cyclic hydrogen-bonded pair through two N-H···O=S interactions. mdpi.comnih.gov

For example, the crystal structure of N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide reveals that the molecules are linked by intermolecular N–H···O hydrogen bonds, forming zigzag chains. nih.gov In this structure, the asymmetric unit contains two independent molecules with slightly different conformations, highlighting the molecule's flexibility. nih.gov The dihedral angles between the benzene (B151609) rings in these two molecules are 56.22 (15)° and 58.16 (14)°. nih.gov

Similarly, the related compound N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (an isomer of the title compound) also forms inversion dimers through pairs of N–H···O(S) hydrogen bonds. nih.gov In this case, the dihedral angles between the sulfonyl and aniline (B41778) rings are 53.67 (8)° and 56.99 (9)° for the two independent molecules in the asymmetric unit. nih.gov

These examples demonstrate that N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide is expected to participate in predictable and strong hydrogen bonding. The presence of the dimethylphenyl and nitro-substituted phenyl rings also allows for weaker, yet significant, interactions such as C-H···O, C-H···π, and π-π stacking, which will further direct the three-dimensional architecture of the crystal. By understanding and controlling these varied intermolecular interactions, it is possible to engineer new materials with specific properties, such as tailored solubility, melting point, or even solid-state reactivity.

Table 2: Crystallographic Data for Analogs of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

| Compound Name | Crystal System | Key Supramolecular Synthon | Dihedral Angle Between Rings |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide nih.gov | Orthorhombic | N–H···Onitro hydrogen-bonded zigzag chains | 56.22°, 58.16° |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide nih.gov | Triclinic | N–H···O(S) hydrogen-bonded inversion dimers | 53.67°, 56.99° |

Potential Development of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide as a Scaffold for Novel Synthetic Tools and Reagents

A scaffold in medicinal and synthetic chemistry refers to a core molecular structure upon which various functional groups can be systematically added to create a library of new compounds with diverse properties. The N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide structure is a promising candidate for such a scaffold due to its synthetic accessibility and the chemical reactivity of its constituent parts.

The synthesis of this class of compounds is generally straightforward, typically involving the reaction of a substituted aniline (2,3-dimethylaniline) with a substituted benzenesulfonyl chloride (4-nitrobenzenesulfonyl chloride). nih.govnih.gov This modularity allows for the easy generation of a wide array of analogs by simply varying the starting materials.

The potential applications of this scaffold are numerous:

Development of New Ligands and Inhibitors: As discussed in section 6.1, the benzenesulfonamide (B165840) core is a known privileged structure in drug discovery. researchgate.net By using N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide as a starting point, chemists can synthesize and screen libraries of related compounds to identify potent and selective inhibitors for various enzymes or receptors.

Creation of New Reagents for Organic Synthesis: The 4-nitrobenzenesulfonamide (B188996) moiety itself has utility in organic synthesis. For example, 4-nitrobenzenesulfonamide can serve as a source of nitrene for the aziridination of alkenes. The N-aryl substitution in the title compound could be used to modulate the reactivity and selectivity of such transformations.

Building Blocks for Functional Materials: The ability of this molecule to engage in predictable self-assembly (section 6.2) makes it an attractive building block for the synthesis of functional organic materials, such as liquid crystals or porous organic frameworks.

The chemical functionality of the scaffold also offers several handles for further synthetic modification. The nitro group can be readily reduced to an amine, which can then be subjected to a wide range of chemical transformations, such as diazotization or acylation, to introduce further diversity. This synthetic tractability makes N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide a versatile platform for the development of new molecules with tailored functions for a variety of scientific applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide |

| N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide |

| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide |

| N-(2-methylphenyl)-4-nitrobenzenesulfonamide |

| 4-nitrobenzenesulfonamide |

| 2,3-dimethylaniline (B142581) |

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide Properties

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and materials science. soton.ac.ukemanresearch.org These computational tools offer the potential to significantly accelerate the design and property prediction of novel compounds, including derivatives of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide.

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a prime example of how computational power can be leveraged to predict the biological activity of chemical compounds. For instance, QSAR studies on N-arylbenzenesulfonamides have successfully modeled their antifungal activity against Botrytis cinerea. nih.gov Such models, which can be linear or non-linear, correlate the structural or physicochemical properties of molecules with their biological activities. The fungicidal activity of these compounds was found to be significantly influenced by the presence of the sulfonamide group bonded to two aromatic rings. nih.gov Generally, electron-withdrawing groups, such as the nitro group, have a substantial positive contribution to the biological property. nih.gov

For N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, a QSAR model could be developed by synthesizing a library of analogues with variations in the substitution pattern of both aromatic rings and correlating their experimentally determined biological activities with calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity, Taft steric parameters), and hydrophobic (e.g., logP), among others.

Table 1: Exemplary QSAR Descriptors for Predictive Modeling

| Descriptor Category | Specific Descriptor | Potential Impact on Activity |

| Electronic | Hammett Constant (σ) | Influences the acidity of the sulfonamide N-H and electronic interactions with the target. |

| Dipole Moment | Affects solubility and the ability to cross biological membranes. | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within a biological target's binding site. |

| Taft Steric Parameter (Es) | Quantifies the steric hindrance of substituents. | |

| Hydrophobic | Partition Coefficient (logP) | Determines the compound's distribution between aqueous and lipid phases, impacting bioavailability. |

| Topological | Wiener Index | Describes the molecular branching and compactness. |

Furthermore, more advanced machine learning algorithms, such as artificial neural networks (ANN) and random forests (RF), can be employed to build more complex and predictive models. researchgate.net For example, an ANN model was successfully used to determine the quantitative relationship between the structure and antioxidant properties of diphenylamine derivatives. researchgate.net Similarly, an RF model helped in analyzing the contribution of different functional groups and their positions to the antioxidant activity. researchgate.net By training these models on a dataset of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide analogues, it would be possible to predict the properties of virtual compounds, thereby guiding the synthesis of molecules with enhanced activity and desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.com

Exploration of Novel and Sustainable Synthetic Methodologies for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in the pharmaceutical industry, aiming to reduce waste, energy consumption, and the use of hazardous substances. mdpi.com The traditional synthesis of N-aryl sulfonamides often involves the reaction of an amine with a sulfonyl chloride, which can be sensitive to moisture and may generate corrosive byproducts. jsynthchem.com Future research should focus on developing more sustainable and efficient routes to N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide.

Mechanochemical Synthesis: This solvent-free or low-solvent technique utilizes mechanical energy, such as ball milling, to drive chemical reactions. nanobioletters.com A three-component palladium-catalyzed aminosulfonylation reaction using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide source has been developed for the synthesis of aromatic sulfonamides. nanobioletters.commdpi.com This mechanochemical approach is tolerant of a wide range of functional groups and can be scaled up to gram quantities, offering a greener alternative to traditional solution-phase synthesis. nanobioletters.commdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgnih.gov The synthesis of N-aryl-4-nitrobenzenesulfonamides could be adapted to a flow process, where solutions of 2,3-dimethylaniline (B142581) and 4-nitrobenzenesulfonyl chloride are continuously mixed and reacted in a heated microreactor. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. nih.gov Furthermore, flow chemistry can be integrated with in-line purification techniques, streamlining the entire manufacturing process. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established, versatile. | Often requires harsh conditions, generates waste, potential for thermal runaways. |

| Mechanochemical Synthesis | Solvent-free or low-solvent, reduced waste, energy-efficient. | Scalability can be a challenge for some systems, potential for localized overheating. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, easy scalability, potential for automation. | Higher initial equipment cost, potential for clogging with solid materials. |

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.gov The application of in situ spectroscopic techniques for real-time reaction monitoring can provide a wealth of information about reaction kinetics, mechanisms, and the formation of intermediates or byproducts. mdpi.com

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR™ is a powerful tool that allows for the continuous monitoring of chemical reactions in real-time. nih.gov By inserting a probe directly into the reaction vessel, the FTIR spectrum of the reaction mixture can be recorded at regular intervals. This allows for the tracking of the concentrations of reactants, products, and any detectable intermediates. For the synthesis of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, in situ FTIR could be used to monitor the consumption of 2,3-dimethylaniline and 4-nitrobenzenesulfonyl chloride and the formation of the product, enabling the determination of reaction kinetics and the optimization of reaction conditions. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. researchgate.net It is particularly well-suited for monitoring reactions in aqueous media and for analyzing crystalline forms. Raman spectroscopy could be employed to monitor the synthesis of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, providing information on the conversion of starting materials and the potential formation of different polymorphs of the final product. medcraveonline.com

The data obtained from these in situ techniques can be used to build kinetic models of the reaction, leading to a deeper understanding of the reaction mechanism and facilitating the development of more robust and efficient synthetic processes.

Deeper Computational and Experimental Insights into Complex Biological Interactions at the Molecular Level

A thorough understanding of how N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide interacts with its biological targets at the molecular level is crucial for rational drug design and the development of more potent and selective analogues.

Computational Modeling and Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to predict the binding mode of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide within the active site of a target protein, such as a kinase or carbonic anhydrase. nanobioletters.comnih.gov By analyzing the predicted binding pose, key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be identified. This information can then be used to design new derivatives with improved binding affinity and selectivity. For example, docking studies of benzimidazole derivatives have been used to identify potential kinase inhibitors. nih.govresearchgate.net

Table 3: Potential Biological Targets for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide

| Target Class | Specific Example | Rationale for Investigation |

| Kinases | Tyrosine Kinases | Many sulfonamide-containing drugs are known to be kinase inhibitors. nih.gov |

| Carbonic Anhydrases | Carbonic Anhydrase IX/XII | These isoforms are overexpressed in some tumors, making them attractive targets for cancer therapy. nanobioletters.com |

| Other Enzymes | Dihydropteroate (B1496061) Synthase | The classic target for antibacterial sulfonamides. |

Experimental Validation: The predictions from computational studies must be validated through experimental techniques. X-ray crystallography can provide a high-resolution three-dimensional structure of the compound bound to its target protein, confirming the binding mode and providing detailed information about the interactions. nih.gov Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, such as the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

By combining computational and experimental approaches, a comprehensive understanding of the structure-activity relationship (SAR) can be developed. mdpi.commdpi.com This knowledge will be invaluable for the future design and optimization of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide derivatives as potential therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves reacting 4-nitrobenzenesulfonyl chloride with 2,3-dimethylaniline under controlled conditions. Key parameters include:

- Solvent choice : Dichloromethane or DMF are common solvents to dissolve reactants and stabilize intermediates .

- Base selection : Triethylamine is used to neutralize HCl byproducts, maintaining a pH of 8–9 to prevent side reactions .

- Temperature : Reactions are typically conducted at reflux (~40–60°C) to accelerate sulfonamide bond formation while avoiding decomposition .

Purity optimization : Post-synthesis, recrystallization from ethanol or dilute HCl removes excess reagents. Yield improvements (>95%) are achieved via stoichiometric control and inert atmospheres .

Q. What analytical techniques are critical for characterizing N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide, and how are data interpreted?

Methodological Answer:

- NMR spectroscopy : and NMR confirm sulfonamide bond formation and substitution patterns. For example, the aromatic protons of the 2,3-dimethylphenyl group appear as distinct doublets in δ 6.8–7.2 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 320.36 for [M+H]) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., S–N–C at ~115°) and dihedral angles (e.g., 41.2° between aromatic rings) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH stability : The compound is stable in neutral to mildly acidic conditions but hydrolyzes in strong bases (pH >10) due to sulfonamide bond cleavage. Buffered solutions (pH 6–8) are recommended for biological assays .

- Thermal stability : Decomposition occurs above 200°C, necessitating low-temperature storage (<4°C) for long-term stability .

Advanced Research Questions

Q. How can structural modifications of N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide enhance its biological activity, and what computational tools validate these changes?

Methodological Answer:

- Functional group substitution : Replacing the nitro group with amino or fluorine alters electronic properties, enhancing antibacterial efficacy. For example, 4-aminobenzenesulfonamide derivatives show improved dihydropteroate synthase inhibition .

- Computational validation : Molecular docking (AutoDock Vina) and QSAR models predict binding affinities to bacterial enzymes. Density functional theory (DFT) calculates charge distribution and reactivity indices .

Q. What crystallographic data reveal about the compound’s molecular packing and intermolecular interactions?

Methodological Answer:

- Crystal packing analysis : X-ray diffraction (SHELXL) shows weak C–H⋯π interactions (distance: 3.5–3.8 Å) and π–π stacking (centroid separation: 4.01 Å) between aromatic rings .

- Torsion angles : The S–N–C–C torsion angle (-87.6°) indicates steric hindrance from methyl groups, influencing solubility .

Q. How do contradictory results in enzyme inhibition assays arise, and what strategies resolve them?

Methodological Answer:

- Assay variability : Discrepancies in IC values may stem from enzyme source differences (e.g., human vs. bacterial dihydropteroate synthase) or assay buffer conditions .

- Resolution strategies :

- Use standardized enzyme lots (e.g., recombinant E. coli enzymes).

- Include positive controls (e.g., sulfamethoxazole) to calibrate inhibition thresholds .